DOGYYTPWKYDLEN-UHFFFAOYSA-N
Description
Key identifiers such as molecular formula, molecular weight, structural features, and applications are absent. This gap precludes a detailed introduction .
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.383 |
InChI |
InChI=1S/C22H16N2O/c1-14-5-4-7-17(11-14)24-13-20-19(22(24)25)12-16-10-9-15-6-2-3-8-18(15)21(16)23-20/h2-12H,13H2,1H3 |
InChI Key |
DOGYYTPWKYDLEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
None of the evidence explicitly compares this compound to others. However, general methodologies for comparing chemical analogs can be inferred from the materials:
Table 1: Key Parameters for Chemical Comparison
Notes:
- Physical properties (e.g., solubility, stability) and biological activity data (e.g., cytotoxicity, enzyme inhibition) are critical for meaningful comparisons, but these are absent for this compound.
Research Findings and Challenges
- and 9 highlight the importance of InChIKey-based identification for tracking compounds in databases like PubChem. The absence of this compound in these sources suggests it may be a novel or poorly characterized entity .
Recommendations for Further Study
Spectral Analysis : Use NMR, IR, and mass spectrometry (as in ) to resolve structural ambiguities .
Database Mining : Cross-reference chemical repositories (e.g., PubChem, ChemSpider) for unpublished data.
Synthetic Pathways: If the compound is novel, explore synthetic routes using methodologies in and .
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